molecular formula C8H8N2OS B3037628 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde CAS No. 50880-19-8

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

Cat. No.: B3037628
CAS No.: 50880-19-8
M. Wt: 180.23 g/mol
InChI Key: YNNARZYNONKLIZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde (CAS 50880-19-8) is a high-purity chemical building block for research and development. This compound features a carbaldehyde functional group, making it a versatile intermediate for synthesizing a diverse range of novel chemical entities, particularly in medicinal chemistry. As a fused pyrazole derivative, this scaffold is of significant interest in pharmaceutical research. Pyrazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities. The presence of this nucleus is associated with diverse therapeutic applications, including serving as anti-inflammatory agents, antimicrobials, anticancer compounds, antidepressants, and antivirals . The carbaldehyde group is a key reactive site, allowing researchers to easily functionalize the molecule through condensation reactions to create hydrazides, or to undergo reduction or oxidation to access corresponding alcohols or carboxylic acids for further structure-activity relationship (SAR) studies. Key Applications: • Medicinal Chemistry: Serves as a key synthetic intermediate for the design and synthesis of new biologically active molecules . • Drug Discovery: Used as a core scaffold to develop potential therapeutic agents targeting various diseases. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNARZYNONKLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Established Synthetic Routes

Gronowitz’s Diazonium Salt Cyclization

Gronowitz’s method, adapted for thieno[3,2-c]pyrazoles, involves sequential azidation and cyclization:

  • Starting Material : 3-Bromothiophene-2-carbaldehyde (4) undergoes nucleophilic substitution with sodium azide to form azide 5 (48% yield).
  • Cyclization : Treatment with hydrazine hydrate in ethanol/acetic acid yields thieno[3,2-c]pyrazole (2) (16% yield).
  • Modification : For the 1,3-dimethyl variant, methylation at N1 and C3 precedes aldehyde introduction.

Limitations : Low yields (7.7–12%) and harsh conditions limit scalability.

Jacobson Reaction-Based Synthesis

The Jacobson reaction converts ortho-methyl amines to pyrazoles via N-acetylation, nitrosation, and cyclization:

  • Amine Preparation : Methyl 3-aminothiophene-2-carboxylate (10) is reduced to 2-methylthiophene-3-amine (11) using lithium aluminum hydride.
  • N-Acetylation : Acetic anhydride and potassium acetate acetylate the amine.
  • Nitrosation/Cyclization : Isoamyl nitrite induces cyclization to form 1-acetyl-1H-thieno[3,2-c]pyrazole (16), followed by hydrolysis to the aldehyde.

Advantages : Higher yields (52% over three steps) and milder conditions.

Table 1: Jacobson Reaction Optimization
Step Reagents/Conditions Yield (%)
Amine Reduction LiAlH4, 1,4-dioxane, reflux 85
N-Acetylation Ac2O, KOAc, toluene, 80°C 90
Cyclization Isoamyl nitrite, 104°C, 4 h 52

Palladium-Catalyzed Cyclization

A palladium-mediated approach enables direct C–N bond formation:

  • Azine Formation : 3-Bromothiophene-2-carbaldehyde (23) condenses with benzophenone hydrazone (27) to form azine 24 (85% yield).
  • Bishydrazone Synthesis : Pd(OAc)2 and dppf catalyze coupling with hydrazone 27, yielding bishydrazone 25.
  • Hydrolysis : Concentrated HCl cleaves the hydrazone to release the aldehyde (56% yield over two steps).

Key Insight : This method avoids diazonium intermediates but requires stringent anhydrous conditions.

Novel Methodologies for 1,3-Dimethyl Derivative

Selective Methylation Strategies

Introducing methyl groups at N1 and C3 necessitates precise timing:

  • N1-Methylation : Early-stage alkylation with methyl iodide in DMF using NaH as a base.
  • C3-Methylation : Directed ortho-metalation (DoM) with n-BuLi and subsequent quenching with methyl iodide.

Challenge : Competing side reactions at the aldehyde group require protecting groups (e.g., acetals).

Aldehyde Functionalization

The 5-carbaldehyde group is introduced via:

  • Vilsmeier–Haack Reaction : Phosphoryl chloride/DMF formylation of the thienopyrazole core.
  • Oxidation : MnO2 oxidation of a 5-hydroxymethyl intermediate.

Data : Vilsmeier–Haack achieves 68% yield but risks over-formylation.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison
Method Overall Yield (%) Key Advantage Key Limitation
Gronowitz’s 7.7–12 Simple reagents Low yield, toxic intermediates
Jacobson Reaction 52 Scalable, fewer steps Sensitive to moisture
Palladium-Catalyzed 40.4 Atom-efficient High catalyst cost

Mechanistic Considerations

  • Jacobson Reaction Pathway : Proceeds via diazonium intermediate (7), which undergoes reduction to the pyrazole.
  • Pd-Catalyzed Cyclization : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination.

Side Reactions : Dimerization of intermediates (e.g., 19 → 20) reduces yields, necessitating excess hydrazine.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde has shown promise in medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines.
  • Antimicrobial Properties : Research has suggested potential antimicrobial effects against various pathogens.

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis:

  • Building Block for Heterocycles : It is utilized as a precursor for synthesizing more complex heterocyclic compounds.
  • Functionalization Reactions : The aldehyde group allows for further functionalization, enabling the creation of diverse derivatives with tailored properties.

Material Science

In material science, this compound is explored for:

  • Polymer Development : Its unique chemical structure can be incorporated into polymers to enhance material properties.
  • Catalyst Development : Investigated for its potential use in catalytic processes due to its reactive functional groups.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria.
Study COrganic SynthesisSuccessfully used as a precursor in the synthesis of novel heterocycles with improved bioactivity.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, which can be useful in drug development. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Table 1: Comparison of Aldehyde Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde 50880-19-8 C₈H₇N₂OS 179.21 95% Thienopyrazole core, dual methyl groups
2,5-Dimethylthiophene-3-carbaldehyde (HC-4382) 26421-44-3 C₇H₈OS 140.20 98% Simple thiophene, methyl substituents
3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde (QI-2663) 159709-36-1 C₉H₈OS₂ 196.28 98% Fused dithiophene, increased aromaticity
2-(2,4-Dimethylthiazol-5-yl)oxazole-5-carbaldehyde (HD-6367) 2106454-01-5 C₉H₉N₃O₂S 223.25 95% Thiazole-oxazole hybrid, polar functional groups

Key Differences :

  • Aromaticity vs. Reactivity: QI-2663’s fused dithiophene system increases aromatic stability but reduces aldehyde reactivity relative to the thienopyrazole scaffold .
  • Biological Interactions : Thiazole-containing analogs (e.g., HD-6367) may exhibit stronger metal-binding or kinase-inhibitory properties due to additional nitrogen and sulfur atoms .

Functional Group Derivatives

The compound’s carboxylic acid and carbonyl chloride derivatives highlight the impact of functional groups on physicochemical properties:

Table 2: Functional Group Comparison

Compound Name CAS Number Molecular Formula Melting Point (°C) Reactivity Profile
This compound 50880-19-8 C₈H₇N₂OS Not reported Nucleophilic additions, condensations
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 25252-46-4 C₈H₈N₂O₂S 260 (dec.) Hydrogen bonding, salt formation
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride 388088-75-3 C₈H₇ClN₂OS 165–167 Acylation reactions

Key Observations :

  • Reactivity : The aldehyde’s -CHO group is more reactive in nucleophilic additions (e.g., forming Schiff bases) than the carboxylic acid or carbonyl chloride, which are tailored for acylations or salt formations .
  • Thermal Stability : The carboxylic acid’s high melting point (260°C) reflects strong intermolecular hydrogen bonding, absent in the aldehyde and chloride derivatives .

Biological Activity

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde is a heterocyclic compound characterized by a fused thieno-pyrazole ring system. This unique structure imparts distinct electronic and steric properties, making it a valuable compound in medicinal chemistry and materials science. The molecular formula for this compound is C8H8N2OSC_8H_8N_2OS with a molecular weight of approximately 180.23 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity, which is crucial for drug development. The compound's ability to modulate receptor functions further enhances its potential in therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. Below is a summary of findings from recent research:

Cell Line IC50 (μM) Reference
HepG2 (Liver Carcinoma)5.35
A549 (Lung Carcinoma)8.74
MCF7 (Breast Cancer)3.79
NCI-H460 (Lung Cancer)42.30

Case Studies

In a study evaluating novel derivatives of pyrazole compounds, this compound was used as a precursor to synthesize various bioactive molecules. The derivatives showed promising results in inhibiting cancer cell proliferation while exhibiting low toxicity to normal cells .

Another research effort focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives indicated that compounds similar to this compound display selective protein inhibition and anticancer properties, underscoring the importance of structural modifications in enhancing biological activity .

Comparative Analysis

When compared to similar compounds like 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, this compound exhibits superior biological activity due to its unique thieno-pyrazole structure which facilitates better interaction with biological targets .

Q & A

Basic Question: What synthetic routes are commonly employed to prepare 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde?

Methodological Answer:
The synthesis typically involves two key steps:

  • Vilsmeier-Haack Reaction : Used to introduce the carbaldehyde group at the pyrazole C4 position. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with POCl₃ and DMF to form 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde .
  • Thieno Ring Formation : A nucleophilic substitution reaction between 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and methyl thioglycolate in ethanol under basic conditions (e.g., Na₂CO₃) yields the thieno[2,3-c]pyrazole core .
    Critical Considerations : Solvent choice (e.g., ethanol vs. DMF), reaction temperature (reflux vs. room temperature), and catalyst (e.g., K₂CO₃) significantly impact yield and purity .

Advanced Question: How can reaction mechanisms be elucidated to resolve contradictions in carbaldehyde functionalization?

Methodological Answer:
Contradictions in functionalization (e.g., competing O- vs. S-alkylation) require mechanistic studies:

  • Kinetic vs. Thermodynamic Control : Use time-resolved NMR or HPLC to monitor intermediate formation. For example, iodine-mediated azide-alkyne cycloadditions may favor different products under varying temperatures .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict regioselectivity in nucleophilic attacks on the carbaldehyde group. Studies on similar pyrazole derivatives show steric and electronic factors dominate .
    Case Study : highlights how hydrazine hydrate at reflux yields dihydropyrazolo[3,4-c]pyrazole, while iodine at room temperature produces aminopyrazole derivatives .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : SHELXL software (via SHELX suite) is widely used for structure determination. For example, confirms bond lengths and angles in a related pyrazole carbaldehyde .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish methyl groups (δ 2.3–2.6 ppm) and aldehyde protons (δ 9.8–10.2 ppm) .
    • IR : Confirm the aldehyde C=O stretch (∼1700 cm⁻¹) and pyrazole ring vibrations (∼1600 cm⁻¹) .

Advanced Question: How does hydrogen bonding influence crystallization and stability?

Methodological Answer:

  • Graph Set Analysis : Etter’s rules (e.g., R₂²(8) motifs) describe hydrogen-bonding patterns. In , directional C=O⋯H-N interactions stabilize crystal packing .
  • Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 78–79°C for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde ) with intermolecular forces.
    Practical Tip : Use polar solvents (e.g., DMSO) to disrupt strong H-bonding networks during recrystallization .

Advanced Question: What strategies enhance bioactivity prediction for pyrazole-carbaldehyde derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Study binding modes with target proteins (e.g., AKR1C3 inhibition in ). Simulations reveal conformational changes in both ligand and receptor .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with IC₅₀ values. demonstrates that thieno-pyrazole carboxamides show selectivity for OPA1 GTPase .
    Experimental Validation : Pair computational predictions with enzyme inhibition assays (e.g., fluorescence-based AKR1C3 activity tests) .

Basic Question: What are the safety considerations for handling this compound?

Methodological Answer:

  • Toxicity Screening : Use Ames tests for mutagenicity and zebrafish models for acute toxicity (data lacking in open literature; prioritize lab-specific assessments).
  • Storage : Store at −25°C in amber vials to prevent aldehyde oxidation. recommends DMSO stock solutions (2 mg/mL) for biological assays .

Advanced Question: How can synthetic byproducts be minimized during thieno-pyrazole formation?

Methodological Answer:

  • Reaction Monitoring : Use LC-MS to detect intermediates (e.g., methyl thioglycolate adducts). shows that excess thioglycolate reduces chloro-byproduct formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing side reactions. For example, pyrazole-4-carbaldehydes synthesized under microwave conditions show >90% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

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